molecular formula C13H14F2N2O2 B6462168 N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide CAS No. 2548995-43-1

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

Cat. No.: B6462168
CAS No.: 2548995-43-1
M. Wt: 268.26 g/mol
InChI Key: QPOXUDIDHLWLKD-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a pyrrolidinone-derived compound featuring a 3,4-difluorophenyl substituent and an acetamide group. The acetamide group may facilitate hydrogen bonding, a critical factor in pharmacological activity.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2/c1-8(18)16-6-9-4-13(19)17(7-9)10-2-3-11(14)12(15)5-10/h2-3,5,9H,4,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOXUDIDHLWLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CC(=O)N(C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a compound belonging to the pyrrolidine class, which has attracted attention due to its potential biological activities. This article explores the compound's synthesis, characterization, and biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14F2N2O\text{C}_{12}\text{H}_{14}\text{F}_{2}\text{N}_{2}\text{O}

This compound features a pyrrolidine ring substituted with a difluorophenyl group and an acetamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

  • Formation of the pyrrolidine core through cyclization reactions.
  • Introduction of the difluorophenyl group via electrophilic substitution.
  • Final acetamide formation through acylation reactions.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of this compound using various in vivo models. The carrageenan-induced paw edema model is commonly employed to assess anti-inflammatory effects.

Table 1: Anti-inflammatory Activity Results

CompoundDose (mg/kg)Inhibition of Paw Edema after 3h (%)Inhibition of Paw Edema after 6h (%)
This compound3058.2470.98
Indomethacin (Control)4066.4480.00

The results indicate that this compound exhibits significant anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug.

Anticancer Activity

The anticancer potential of the compound has also been investigated against various cancer cell lines. In vitro studies have shown that it possesses cytotoxic effects against A549 lung cancer cells.

Table 2: Cytotoxicity Results Against A549 Cell Line

CompoundIC50 (µg/mL)
This compound15.73
Standard Drug (e.g., Doxorubicin)11.20

The IC50 value indicates that while the compound exhibits cytotoxicity, it is less potent than standard chemotherapeutic agents.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanism of action of this compound at the molecular level. The docking results suggest strong interactions with key targets involved in inflammation and cancer pathways, such as COX enzymes and various receptors.

Case Studies

A recent case study highlighted the therapeutic potential of this compound in combination therapies for treating inflammatory diseases and cancer. The synergistic effects observed when combined with other pharmacological agents suggest a promising avenue for future research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following data table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Biological Activity/Use Notes
N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide (Target) Pyrrolidinone 3,4-Difluorophenyl, acetamide Not explicitly stated Simpler structure; lacks stereocenter (cf. )
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole 4-Chlorophenyl, chloro, cyano, acetamide Insecticide derivatives (Fipronil analogs) Strong electron-withdrawing groups (Cl, CN) enhance stability
N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide () Pyrrolidinone 3-Fluorophenylmethoxy-phenyl, acetamide Not specified Stereospecific (3S); methoxy group may improve solubility
Goxalapladib () Naphthyridine, piperidine 2,3-Difluorophenyl, trifluoromethyl, methoxyethyl Atherosclerosis treatment High molecular weight (718.80 g/mol); complex pharmacokinetics
Chromenone-pyrazolo-pyrimidine derivative () Chromenone, pyrazolo-pyrimidine Multiple fluorophenyl, isopropoxy, acetamide Likely therapeutic (unspecified) High melting point (302–304°C); fluorine enhances bioavailability

Key Structural and Functional Insights

Core Heterocycle: The target compound’s pyrrolidinone core distinguishes it from pyrazole () and naphthyridine () derivatives.

Substituent Effects: Fluorine Positioning: The 3,4-difluorophenyl group in the target compound may improve metabolic resistance and lipophilicity compared to mono-fluorinated analogs (e.g., 3-fluorophenylmethoxy in ). Difluorination often enhances binding affinity in drug design . Electron-Withdrawing Groups: ’s chloro/cyano substituents contrast with the target’s fluorine; the latter offers milder electron withdrawal, reducing toxicity risks while maintaining stability .

This simplifies synthesis but may limit selectivity .

Therapeutic Implications: While Goxalapladib () targets atherosclerosis, the acetamide group in the target compound could align with kinase or protease inhibition, common in pyrrolidinone-based drugs. Fluorine’s role in blood-brain barrier penetration (e.g., ) suggests neurological applications .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity (logP): The 3,4-difluorophenyl group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking solubility issues. Methoxy groups () counterbalance this via polarity .
  • Melting Point: ’s high melting point (302–304°C) reflects crystalline stability from fluorophenyl and chromenone groups. The target compound’s simpler structure may lower its melting point, aiding formulation .
  • Synthetic Complexity : The absence of stereocenters and boronate intermediates (cf. ) simplifies the target’s synthesis compared to stereospecific or macrocyclic analogs .

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